3-Amino-4-methoxyphenol
Overview
Description
3-Amino-4-methoxyphenol is an organic compound with the molecular formula C7H9NO2 It is a derivative of phenol, characterized by the presence of an amino group (-NH2) at the third position and a methoxy group (-OCH3) at the fourth position on the benzene ring
Mechanism of Action
Target of Action
3-Amino-4-methoxyphenol, a derivative of phenol, primarily targets human airway cells . The compound interacts with these cells and influences the production of various cytokines .
Mode of Action
The compound demonstrates anti-inflammatory activity in human airway cells . It inhibits the expression of multiple inflammatory mediators, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 . It inhibits the binding of the rna-binding protein hur to mrna, indicating that it may act post-transcriptionally .
Biochemical Pathways
Methoxyphenolic compounds, which include this compound, are known to be involved in the catabolism of bacteria and archaea . They are also involved in the transformation of methoxylated aromatic compounds (MAC) by anaerobic microorganisms .
Pharmacokinetics
A related compound, 2-amino-4-methoxyphenol, has been shown to have high gi absorption and is bbb permeant . Its skin permeation is low, and it has a lipophilicity Log Po/w (iLOGP) of 1.18 .
Result of Action
The primary result of the action of this compound is its anti-inflammatory effects on human airway cells . It inhibits the production of various cytokines and other inflammatory mediators, potentially reducing inflammation in conditions such as asthma and other respiratory diseases .
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds, such as 3-Amino-4-methoxyphenol, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Methoxyphenolic compounds have been shown to have anti-inflammatory effects on human airway cells . It is possible that this compound could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature . Future studies could explore this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxyphenol typically involves the nitration of 4-methoxyphenol followed by reduction. The process can be summarized as follows:
Nitration: 4-Methoxyphenol is treated with a nitrating agent such as a mixture of nitric acid and sulfuric acid to introduce a nitro group at the meta position relative to the methoxy group.
Reduction: The resulting 3-nitro-4-methoxyphenol is then reduced to this compound using reducing agents like iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of more environmentally friendly reducing agents. The choice of method depends on factors like cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and methoxy groups direct incoming substituents to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-Amino-4-methoxyphenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
4-Amino-3-methoxyphenol: Similar structure but with the positions of the amino and methoxy groups reversed.
3-Amino-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Methoxyphenol: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness: 3-Amino-4-methoxyphenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-amino-4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAHXMOKYXTEID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605714 | |
Record name | 3-Amino-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80605714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29644-12-0 | |
Record name | 3-Amino-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80605714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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